molecular formula C12H18BrN B14509571 2-(2-Bromophenyl)-N,N-diethylethan-1-amine CAS No. 64024-82-4

2-(2-Bromophenyl)-N,N-diethylethan-1-amine

Cat. No.: B14509571
CAS No.: 64024-82-4
M. Wt: 256.18 g/mol
InChI Key: UTGNHFBSPMRMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-N,N-diethylethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a bromine atom attached to the phenyl ring and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-N,N-diethylethan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-N,N-diethylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(2-Bromophenyl)-N,N-diethylethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-N,N-diethylethan-1-amine involves its interaction with specific molecular targets. The bromine atom and the ethylamine chain play crucial roles in its binding affinity and activity. The compound may act on various pathways, including neurotransmitter systems and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)-N,N-diethylethan-1-amine is unique due to its specific combination of a bromine-substituted phenyl ring and a diethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

64024-82-4

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

2-(2-bromophenyl)-N,N-diethylethanamine

InChI

InChI=1S/C12H18BrN/c1-3-14(4-2)10-9-11-7-5-6-8-12(11)13/h5-8H,3-4,9-10H2,1-2H3

InChI Key

UTGNHFBSPMRMFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=CC=CC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.